4-(2-aminoethyl)-N-(o-tolyl)piperidine-1-carboxamide hydrochloride
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Overview
Description
4-(2-aminoethyl)-N-(o-tolyl)piperidine-1-carboxamide hydrochloride is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-aminoethyl)-N-(o-tolyl)piperidine-1-carboxamide hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via nucleophilic substitution reactions using reagents like ethylenediamine.
Attachment of the o-Tolyl Group: The o-tolyl group can be attached through Friedel-Crafts alkylation or acylation reactions.
Formation of the Carboxamide: The carboxamide group is typically introduced through the reaction of the amine with a carboxylic acid derivative, such as an acid chloride or anhydride.
Hydrochloride Salt Formation: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-aminoethyl)-N-(o-tolyl)piperidine-1-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving piperidine derivatives.
Medicine: Potential therapeutic applications, such as in the development of drugs targeting specific receptors or enzymes.
Industry: Use in the production of specialty chemicals or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-(2-aminoethyl)-N-(o-tolyl)piperidine-1-carboxamide hydrochloride would depend on its specific interactions with molecular targets. These could include binding to receptors, inhibition of enzymes, or modulation of signaling pathways. Detailed studies would be required to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-aminoethyl)piperidine-1-carboxamide hydrochloride
- N-(o-tolyl)piperidine-1-carboxamide hydrochloride
- 4-(2-aminoethyl)-N-(m-tolyl)piperidine-1-carboxamide hydrochloride
Uniqueness
4-(2-aminoethyl)-N-(o-tolyl)piperidine-1-carboxamide hydrochloride is unique due to the specific combination of functional groups and their spatial arrangement, which can influence its pharmacological properties and reactivity.
Properties
IUPAC Name |
4-(2-aminoethyl)-N-(2-methylphenyl)piperidine-1-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O.ClH/c1-12-4-2-3-5-14(12)17-15(19)18-10-7-13(6-9-16)8-11-18;/h2-5,13H,6-11,16H2,1H3,(H,17,19);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPNSOSYZQOPRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCC(CC2)CCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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